molecular formula C8H16S B1644448 (S)-(-)-1,2-Epithiooctane

(S)-(-)-1,2-Epithiooctane

Cat. No.: B1644448
M. Wt: 144.28 g/mol
InChI Key: FUCNFCAABRZCTR-QMMMGPOBSA-N
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Description

Overview of Three-Membered Sulfur Heterocycles (Thiiranes/Episulfides)

Thiiranes, also known as episulfides or ethylene (B1197577) sulfides, are a class of organosulfur compounds characterized by a saturated three-membered ring composed of two carbon atoms and one sulfur atom. hmdb.ca These heterocyclic compounds are the sulfur analogs of epoxides (oxiranes) and aziridines, and like their counterparts, they are subject to significant ring strain. numberanalytics.combritannica.com This inherent strain makes thiiranes highly reactive, readily undergoing ring-opening reactions, which makes them valuable intermediates in organic synthesis. numberanalytics.comresearchgate.net

The synthesis of thiiranes can be achieved through various methods. A common route involves the reaction of epoxides with reagents like thiourea (B124793) or potassium thiocyanate (B1210189). acs.orgdntb.gov.ua This conversion typically proceeds with an inversion of configuration at the carbon centers. acs.org Other synthetic strategies include the use of Lawesson's reagent for the thionation of carbonyl compounds and the reaction of alkenes with sulfur-transfer reagents. tandfonline.comnih.gov The reactivity of thiiranes allows for their transformation into a variety of other sulfur-containing heterocycles, including four-, five-, and six-membered rings. researchgate.net

Importance of Chirality in Organic Synthesis and the Specific Case of (S)-(-)-1,2-Epithiooctane

Chirality is a fundamental concept in chemistry, referring to the property of a molecule being non-superimposable on its mirror image, much like a pair of hands. libretexts.orgnumberanalytics.com These mirror-image isomers are called enantiomers. In the context of organic synthesis and particularly in biological systems, chirality is of paramount importance. numberanalytics.comhilarispublisher.com Enzymes and receptors in the body are themselves chiral and often interact differently with the two enantiomers of a chiral molecule. numberanalytics.comnih.gov This can lead to one enantiomer of a drug being therapeutically active while the other is inactive or even harmful. hilarispublisher.comnih.gov

This compound is a specific chiral thiirane (B1199164). The "(S)" designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it rotates plane-polarized light in the levorotatory direction. The synthesis of specific enantiomers of chiral compounds, like this compound, is a significant area of research in organic chemistry, known as asymmetric synthesis. hilarispublisher.com The ability to selectively synthesize one enantiomer over the other is crucial for producing pure, effective, and safe pharmaceuticals and other biologically active molecules. nih.govchiralpedia.com

Research Landscape and Emerging Trends in Chiral Thiirane Chemistry

The study of chiral thiiranes is an active area of research, driven by their potential as building blocks in the synthesis of complex, biologically active molecules. acs.orgresearchgate.net Researchers are continuously developing new and more efficient methods for the enantioselective synthesis of chiral thiiranes. researchgate.netscispace.comresearchgate.net One promising approach involves the use of chiral catalysts, which can direct a reaction to favor the formation of one enantiomer over the other. hilarispublisher.comscispace.com

Recent trends in chiral thiirane chemistry include the development of biocatalytic methods, which utilize enzymes to perform enantioselective transformations. researchgate.net For instance, halohydrin dehalogenases have been engineered to catalyze the enantioselective ring-opening of epoxides with thiocyanate, leading to chiral thiiranes with high enantiomeric excess. researchgate.net Furthermore, the application of chiral thiiranes in the synthesis of novel ligands for asymmetric catalysis is an area of growing interest. acs.org The ring-opening of chiral episulfides with nucleophiles provides a route to new chiral ligands that can be used in a variety of metal-catalyzed asymmetric reactions. acs.org The unique reactivity and stereochemistry of chiral thiiranes ensure their continued importance in the field of organic synthesis.

Data on Related Thiiranes

Compound NameMolecular FormulaBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Ethylene SulfideC2H4S55-561.011.495
Propylene SulfideC3H6S72-750.9461.475

Table generated from data in chemicalbook.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

(2S)-2-hexylthiirane

InChI

InChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

FUCNFCAABRZCTR-QMMMGPOBSA-N

SMILES

CCCCCCC1CS1

Isomeric SMILES

CCCCCC[C@H]1CS1

Canonical SMILES

CCCCCCC1CS1

Origin of Product

United States

Chemical Transformations and Reactivity of S 1,2 Epithiooctane and Thiirane Ring Systems

Ring-Opening Reactions of Thiiranes

The high degree of ring strain in thiiranes makes them susceptible to ring-opening reactions by a wide range of nucleophiles and electrophiles. These reactions are fundamental to the synthetic utility of thiiranes, allowing for the introduction of various functional groups.

Regioselectivity and Stereochemical Course in Nucleophilic Ring Opening

The ring-opening of unsymmetrical thiiranes, such as (S)-(-)-1,2-Epithiooctane, with nucleophiles generally proceeds via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the thiirane (B1199164) ring, leading to the cleavage of a carbon-sulfur bond.

Regioselectivity: In the absence of overriding electronic factors, the regioselectivity of the nucleophilic attack is primarily governed by steric hindrance. Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom. In the case of this compound, this would be the terminal (C1) carbon. This steric control leads to the formation of a single major regioisomer. researchgate.net

Acid-Catalyzed vs. Base-Catalyzed Ring Opening Mechanisms and Product Outcomes

The mechanism and regioselectivity of thiirane ring-opening are highly dependent on the pH of the reaction medium.

Base-Catalyzed Ring Opening: Under basic or neutral conditions, the ring-opening of thiiranes occurs through a direct S(_N)2 attack by the nucleophile. testbook.com The sulfur atom in the thiirane is not protonated and acts as part of the leaving group upon ring opening. As discussed previously, the reaction is regioselective for the less substituted carbon atom due to steric considerations. osti.govreddit.com For this compound, a strong nucleophile under basic conditions will attack the C1 position.

Mechanism: S(_N)2

Regioselectivity: Attack at the less substituted carbon (C1 for 1,2-Epithiooctane).

Product: Primarily one regioisomer.

Acid-Catalyzed Ring Opening: In the presence of an acid, the sulfur atom of the thiirane ring is first protonated, forming a good leaving group (a thiol). khanacademy.orgyoutube.com This protonation activates the ring towards nucleophilic attack. The transition state of the acid-catalyzed ring-opening has significant S(_N)1 character. libretexts.org Consequently, there is a buildup of partial positive charge on the carbon atoms of the ring. The more substituted carbon atom can better stabilize this partial positive charge. Therefore, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orglibretexts.org For this compound, this would be the C2 position.

Mechanism: Hybrid S(_N)1/S(_N)2

Regioselectivity: Attack at the more substituted carbon (C2 for 1,2-Epithiooctane).

Product: Can lead to a different regioisomer compared to base-catalyzed conditions.

ConditionMechanismSite of Nucleophilic Attack on 1,2-EpithiooctaneGoverning Factor
Base-CatalyzedSN2C1 (Primary Carbon)Steric Hindrance
Acid-CatalyzedSN1-likeC2 (Secondary Carbon)Electronic (Carbocation Stability)

Alkyl Halide Formation from Thiirane Ring Opening (e.g., reaction with acyl chlorides)

Thiiranes can be converted into vicinal halo-thioesters through a ring-opening reaction with acyl chlorides. This transformation is effectively catalyzed by Lewis acids, such as cobalt(II) chloride. In this reaction, the thiirane ring is opened by the chloride ion, which acts as the nucleophile, while the sulfur atom attacks the electrophilic carbonyl carbon of the acyl chloride.

A study has shown that the reaction of various thiiranes with acetyl chloride in the presence of a catalytic amount of CoCl(_2) proceeds efficiently to yield the corresponding β-chlorothioacetates. lookchem.com For an unsymmetrical thiirane like 1,2-epithiooctane, the regioselectivity of this reaction would be expected to follow the principles of acid-catalyzed ring opening, with the chloride ion attacking the more substituted carbon (C2) due to the Lewis acidic nature of the catalyst. The resulting product would be a β-chloro thioester. This reaction provides a pathway to vicinal chlorothiol derivatives.

Alcoholysis and Thiolysis of Thiiranes

Alcoholysis: The ring-opening of thiiranes with alcohols, known as alcoholysis, generally requires acid catalysis. osti.gov The acid protonates the thiirane sulfur, activating the ring for nucleophilic attack by the weakly nucleophilic alcohol. Following the principles of acid-catalyzed ring-opening, the alcohol will attack the more substituted carbon atom. For this compound, this would result in the formation of a β-alkoxy thiol.

Thiolysis: The reaction of thiiranes with thiols (thiolysis) can proceed under basic conditions, where the thiol is deprotonated to form a highly nucleophilic thiolate anion. rsc.org This potent nucleophile then attacks the thiirane ring in an S(_N)2 fashion. The attack occurs at the less sterically hindered carbon atom. rsc.org For alkyl-substituted thiiranes, this reaction is highly regiospecific. rsc.org The product of the thiolysis of this compound with a thiol (R-SH) under basic conditions would be a β-alkylthio thiol.

Further Chemical Modifications of the Thiirane Moiety

Beyond simple ring-opening reactions, the thiirane functional group can undergo other transformations, most notably the removal of the sulfur atom.

Desulfurization Pathways

Desulfurization is a common reaction of thiiranes, leading to the formation of the corresponding alkene with retention of stereochemistry. nih.gov This transformation is of synthetic importance and can be achieved through various methods, including thermal decomposition and reaction with a range of reagents.

Thermal Desulfurization: The thermal decomposition of thiiranes can lead to the extrusion of a sulfur atom to yield an alkene. Mechanistic studies suggest that this can proceed through different pathways, including a homolytic ring opening to a diradical, followed by a radical chain reaction, or through the formation of intermediate thiirane 1-sulfides. nih.gov The stereochemical outcome can be retained in some cases.

Reagent-Mediated Desulfurization: A variety of reagents are effective for the desulfurization of thiiranes. These reactions often proceed under mild conditions and with high yields. Examples include:

Phosphines and Phosphites: Trivalent phosphorus compounds, such as triphenylphosphine (B44618), are classic reagents for the desulfurization of thiiranes. The reaction involves a nucleophilic attack of the phosphine (B1218219) on the sulfur atom, leading to the formation of the alkene and triphenylphosphine sulfide.

Carbenes: Theoretical studies have shown that carbenes can react with thiiranes to cause desulfurization. The reaction involves the formation of a transient ylide intermediate, which then collapses to the alkene and a thioketone. researchgate.net

Metal-Based Reagents: Various metal-based systems can efficiently desulfurize thiiranes. For instance, Lawesson's reagent has been used for the synthesis of thiiranes, but under certain conditions, it can also promote their desulfurization. nih.gov

Desulfurization MethodGeneral Conditions/ReagentsProduct from this compound
ThermalHeating1-Octene
Phosphine-mediatedTriphenylphosphine (PPh3)1-Octene
Carbene-mediatedCarbene source1-Octene

Oxidation of the Thiirane Sulfur Atom

The sulfur atom in the thiirane ring is susceptible to oxidation, leading to the formation of thiirane S-oxides (sulfoxides) and, upon further oxidation, thiirane S,S-dioxides (sulfones). thieme-connect.deacsgcipr.org The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. jchemrev.comorganic-chemistry.org

The oxidation of thiiranes to thiirane 1-oxides is a common transformation. thieme-connect.de Various reagents have been employed for this purpose, including peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane, and Oxone. thieme-connect.de For instance, the oxidation of cis-2,3-diphenylthiirane with Oxone in 1,1,1-trifluoroacetone (B105887) yields the corresponding thiirane 1-oxide stereoselectively. thieme-connect.de Similarly, hydrogen peroxide, often considered a "green" oxidant, can be used, sometimes in combination with catalysts or specific solvents, to achieve selective oxidation to sulfoxides. nih.govresearchgate.net The reaction conditions, such as temperature and the stoichiometry of the oxidant, are crucial to prevent overoxidation to the sulfone. nih.gov

Further oxidation of the thiirane S-oxide or direct, more forceful oxidation of the thiirane can produce the corresponding thiirane 1,1-dioxide. thieme-connect.de However, this transformation is more challenging as the intermediate thiirane 1-oxides can be prone to nucleophilic ring-opening, and the resulting dioxides may be unstable, often eliminating sulfur dioxide to form an alkene. thieme-connect.de Despite these challenges, reagents like Oxone in specific solvent systems have been successfully used to synthesize thiirane 1,1-dioxides from their corresponding thiiranes. thieme-connect.de

Thiirane SubstrateOxidizing AgentProductReference
General Thiiranes3-Chloroperoxybenzoic acid (m-CPBA)Thiirane 1-oxide thieme-connect.de
Thiirane 25DimethyldioxiraneThiirane 1-oxide 26 thieme-connect.de
cis-2,3-DiphenylthiiraneOxone in 1,1,1-trifluoroacetoneThiirane 1-oxide 27 thieme-connect.de
General ThiiranesOxone in 1,1,1-trifluoroacetone at 0°CThiirane 1,1-dioxide thieme-connect.de
General SulfidesHydrogen Peroxide (30%) in glacial acetic acidSulfoxide nih.govresearchgate.net

Polymerization and Oligomerization Behavior of Thiiranes

Thiiranes, also known as episulfides, readily undergo ring-opening polymerization (ROP) to produce polythioethers, a class of polymers with a carbon-sulfur backbone. acs.orgacs.orgrsc.org This polymerization can be initiated by cationic, anionic, or coordination initiators. nih.govrsc.orgnih.gov The high ring strain of the three-membered thiirane ring is the primary driving force for this reaction. youtube.com

Cationic Ring-Opening Polymerization (CROP)

In cationic polymerization, an initiator, typically a Brønsted or Lewis acid, activates the thiirane monomer. rsc.orgwikipedia.org The propagating species is a sulfonium (B1226848) ion. rsc.orgrsc.org This method has been shown to be effective for synthesizing polythioethers with well-defined structures, particularly from thiiranes with electron-withdrawing substituents like 2-phenylthiirane. rsc.orgrsc.orgrsc.orgnih.gov A key advantage of CROP is the suppression of desulfurization, a common side reaction in anionic polymerization that leads to the formation of polysulfide linkages (-Sₓ- where x > 1). rsc.orgrsc.org By using chiral monomers, it is possible to achieve high stereoregularity, leading to isotactic polythioethers with enhanced thermal and mechanical properties. rsc.orgrsc.org

MonomerInitiator/CatalystResulting PolymerKey FindingsReference
2-Phenylthiirane (PT)BF₃·Et₂OIsotactic Poly(2-phenylthiirane) (PPT)Achieved high stereoregularity (isotacticity up to 99%) and suppressed desulfurization. rsc.orgrsc.org
Thiiranes with electron-withdrawing substituentsCationic initiatorsPolythioethers with well-defined structureAllows for precise control over regio- and stereochemistry. rsc.orgnih.gov

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization is initiated by nucleophiles, such as organometallic compounds (e.g., alkyllithium), alkoxides, or thiolates. nih.govnih.govwikipedia.orgacs.org The propagating species in this case is a thiolate anion. nih.gov AROP is a versatile method for producing polythioethers and can exhibit "living" characteristics, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, as well as the formation of block copolymers. nih.govwikipedia.org However, as mentioned, a potential complication with AROP of certain thiiranes is desulfurization, where the propagating thiolate attacks the sulfur atom of a monomer molecule. rsc.orgrsc.org Thiiranes can also be copolymerized with elemental sulfur (S₈) via anionic ROP to create polysulfides with a high sulfur content. nih.govnih.gov

Monomer(s)InitiatorResulting PolymerKey FindingsReference
Styrene Sulfide (2-phenylthiirane)Anionic initiatorsPoly(styrene sulfide)Superior ability to undergo ROP to form chemically stable polysulfide homopolymers. nih.govnih.gov
Styrene Sulfide and Elemental Sulfur (S₈)Anionic initiatorsPoly(styrene sulfide-co-S₈)Allows for the incorporation of a large quantity of sulfur atoms into the polymer backbone. nih.govnih.gov
Propylene SulfideAlcohols/Amines with γ-thiolactonesPoly(propylene sulfide)Efficient one-pot, two-step initiation method. acs.org

Oligomerization

In addition to forming high molecular weight polymers, thiiranes can also form cyclic oligomers during polymerization, particularly in cationic processes. tandfonline.com The formation of these oligomers is influenced by reaction conditions and the specific monomer structure. Oligomerization can also be a targeted process to synthesize specific, smaller chain molecules. For example, the reaction of 1,2-ethanedithiol (B43112) can lead to a series of linear oligothiaethylenethioglycols. nih.gov While distinct from ring-opening of pre-formed thiiranes, this demonstrates the tendency of related sulfur compounds to form stable oligomeric structures. nih.gov

Computational and Theoretical Studies on the Structure and Reactivity of Chiral Thiiranes

Quantum Mechanical and Molecular Mechanics Investigations of Thiirane (B1199164) Conformations and Strain

Quantum mechanical (QM) and molecular mechanics (MM) methods are powerful tools for investigating the three-dimensional structures and inherent strain of chiral thiiranes. These computational techniques provide insights into the stable conformations and the energetic penalties associated with the three-membered ring.

Table 1: Representative Calculated Ring Strain Energies of Three-Membered Heterocycles.
CompoundComputational MethodCalculated Ring Strain Energy (kcal/mol)
ThiiraneG319.3
OxiraneCBS-Q27.3
AziridineG326.9

Note: The data in this table is based on general findings for the parent heterocycles and serves as an illustrative example of the magnitude of ring strain in such systems.

Theoretical Modeling of Reaction Mechanisms, Energetics, and Transition States

Theoretical modeling is instrumental in elucidating the detailed mechanisms of reactions involving chiral thiiranes. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

Reaction Mechanisms: Computational studies have explored various reactions of thiiranes, including nucleophilic ring-opening, thermal decomposition, and desulfurization. For instance, ab initio molecular orbital theory has been used to investigate the thermal decomposition of thiirane, identifying different reaction pathways with distinct thermodynamic and kinetic properties. nih.gov DFT calculations have been successfully applied to understand the stereospecific synthesis of cis-diarylthiiranes, suggesting a mechanism involving a trans-thiocarbonyl ylide intermediate. thieme.de The reaction of thiiranes with amines has also been studied computationally, providing insights into the interplay of steric and electronic effects. nih.gov

Energetics and Transition States: A key aspect of theoretical modeling is the calculation of reaction energetics, including activation energies and reaction enthalpies. Transition state theory is a fundamental concept used in these calculations, where the transition state represents the highest energy point along the reaction coordinate. nih.gov By locating the transition state geometry and calculating its energy, the activation barrier for a reaction can be determined. High-level QM methods are generally required for accurate energy predictions. For example, in the thermal decomposition of thiirane, activation enthalpies have been calculated for different proposed mechanisms. nih.gov For the ring-opening of chiral thiiranes, computational models can predict the energy barriers for nucleophilic attack at different positions, providing a rationale for the observed regioselectivity. nih.gov

Table 2: Calculated Activation Enthalpies for Proposed Thermal Decomposition Pathways of Thiirane.
Proposed PathwayComputational MethodΔH‡(298) (kJ/mol)ΔG‡(298) (kJ/mol)
Homolytic Ring OpeningHigh-level ab initio MO222212
Sulfur Atom Transfer (bimolecular)High-level ab initio MO109144

Note: This table presents data for the parent thiirane molecule and is intended to illustrate the application of computational methods in determining reaction energetics. nih.gov

Computational Prediction of Stereochemical Outcomes and Regioselectivity

Computational chemistry plays a vital role in predicting the stereochemical and regiochemical outcomes of reactions involving chiral molecules like (S)-(-)-1,2-Epithiooctane.

Stereochemical Outcomes: For reactions involving chiral centers, computational methods can predict which stereoisomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereochemical products. The pathway with the lower activation energy will be the favored one, thus determining the stereoselectivity of the reaction. For example, the stereospecific conversion of oxiranes to thiiranes has been studied, with the mechanism and stereochemical retention being key aspects of the investigation. acs.org DFT calculations have also been instrumental in explaining the high diastereoselectivity observed in the synthesis of certain cis-thiiranes. thieme.de

Regioselectivity: In the ring-opening of unsymmetrically substituted thiiranes, such as this compound, the nucleophile can attack either of the two carbon atoms of the thiirane ring. Computational models can predict the regioselectivity by comparing the activation energies for the two possible pathways. Generally, under neutral or basic conditions, nucleophilic attack is favored at the less sterically hindered carbon atom (an SN2-type mechanism). researchgate.netrsc.org However, electronic effects can also play a significant role. researchgate.net Computational studies on substituted thiiranes have shown that the presence of certain substituents can direct the nucleophilic attack to a specific carbon atom. nih.gov For instance, in the reaction of 2-methylthiirane with ammonia, a 12.8-fold regioselectivity for attack at the less substituted carbon (C3) was calculated. nih.gov

Table 3: Calculated Regioselectivity in the Reaction of Substituted Thiiranes with Ammonia.
Thiirane DerivativeComputational MethodCalculated Regioselectivity (Attack at C3 vs. C2)
2-MethylthiiraneB3LYP/6-31+G(d)//HF/6-31+G(d)12.8 : 1
2,2-DimethylthiiraneB3LYP/6-31+G(d)//HF/6-31+G(d)124 : 1
2-FluorothiiraneB3LYP/6-31+G(d)//HF/6-31+G(d)3.42 x 10^6 : 1 (favoring C3)

Note: The data in this table is derived from a computational study on the gas-phase reactions of substituted thiiranes and illustrates the predictive power of these methods for regioselectivity. nih.gov

Advanced Applications of S 1,2 Epithiooctane in Complex Molecule Synthesis

Utility as a Chiral Building Block (Synthon) in Organic Synthesis

(S)-(-)-1,2-Epithiooctane serves as an excellent example of a chiral building block, a molecule possessing a specific chirality that can be incorporated into a larger, more complex structure, thereby transferring its stereochemical information. The inherent ring strain of the thiirane (B1199164) moiety and the presence of a stereogenic center make it a highly reactive and stereochemically defined synthon.

The primary utility of this compound as a synthon lies in its predictable and stereospecific ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the introduction of various functional groups at the C1 and C2 positions with concomitant control of the resulting stereochemistry.

Table 1: Representative Nucleophilic Ring-Opening Reactions of this compound

NucleophileProduct StructureResulting Functional Groups
R-MgBr (Grignard Reagent)Thiol, Secondary Alcohol
R-Li (Organolithium)Thiol, Secondary Alcohol
NaN3 (Sodium Azide)Azide, Thiol
R-NH2 (Amine)Amino, Thiol
R-O- (Alkoxide)Ether, Thiol

Note: The table presents generalized structures. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and reaction conditions.

The resulting products of these ring-opening reactions, typically β-functionalized thiols, are themselves versatile intermediates that can be further elaborated in multi-step syntheses. The chirality transferred from this compound is crucial in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds.

Strategic Incorporation of the Thiirane Scaffold into Synthetic Routes to Target Molecules

The unique reactivity of the thiirane ring allows for its strategic incorporation into the retrosynthetic analysis of complex target molecules. Chemists can disconnect a target molecule to reveal a key intermediate that could be formed from the ring-opening of this compound. This approach is particularly advantageous when the target molecule contains a 1,2-difunctionalized motif with a specific stereochemical arrangement.

For instance, in the synthesis of certain natural products containing a β-hydroxy thiol or a β-amino thiol moiety, this compound can be envisioned as a direct precursor. The synthetic strategy would involve the stereospecific opening of the thiirane ring with an appropriate oxygen or nitrogen nucleophile, respectively. This strategy significantly simplifies the synthesis by introducing two functional groups and a stereocenter in a single, highly controlled step.

Development of Novel Synthetic Methodologies Leveraging Thiirane Reactivity

The distinct reactivity of the thiirane ring in this compound has spurred the development of novel synthetic methodologies. Beyond simple ring-opening reactions, researchers have explored its participation in more complex transformations, such as cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.

For example, the sulfur atom of the thiirane can act as a nucleophile or be activated by Lewis acids, leading to unique reaction pathways that are not accessible with its oxygen-containing counterpart, (S)-(-)-1,2-epoxyoctane. These methodologies often result in the formation of sulfur-containing heterocycles or other valuable organosulfur compounds with high stereopurity.

Table 2: Emerging Synthetic Methodologies Involving Chiral Thiiranes

Reaction TypeDescriptionPotential Products
Desulfurization ReactionsStereospecific removal of the sulfur atom to form an alkene.Chiral Alkenes
Rearrangement ReactionsLewis acid or transition metal-catalyzed rearrangements to afford allylic thiols.Chiral Allylic Thiols
PolymerizationRing-opening polymerization to produce chiral polysulfides.Functional Polymers

Emerging Roles in Stereocontrol and Diversification Strategies

The predictable stereochemical outcome of the ring-opening of this compound makes it a valuable tool for establishing stereocenters in a molecule. The Sₙ2-type mechanism of nucleophilic attack ensures an inversion of configuration at the carbon atom being attacked, providing excellent stereocontrol.

This feature is particularly powerful in the context of diversity-oriented synthesis, where the goal is to create a collection of structurally diverse molecules for biological screening. By reacting this compound with a library of different nucleophiles, a diverse set of chiral β-functionalized thiols can be rapidly generated. Each of these products can then be subjected to further chemical transformations, leading to a wide array of complex and stereochemically distinct molecules. This strategy allows for the efficient exploration of chemical space around a core chiral scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for (S)-(-)-1,2-Epithiooctane to ensure enantiomeric purity?

  • Methodological Answer : Prioritize stereoselective synthetic routes (e.g., Sharpless epoxidation followed by thiolation) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use asymmetric catalysis with chiral ligands (e.g., BINOL derivatives) to enhance stereochemical control. Characterize intermediates using 1^1H/1313C NMR and compare optical rotation values with literature data to confirm purity .
  • Experimental Replication : Document reaction conditions (temperature, solvent, catalyst loading) in detail to enable reproducibility, as per guidelines for experimental rigor in organic chemistry .

Q. How can researchers validate the structural identity of this compound when discrepancies arise between computational and experimental spectroscopic data?

  • Methodological Answer : Cross-validate computational models (DFT or MD simulations) with experimental data (IR, NMR, X-ray crystallography). Address discrepancies by re-examining solvent effects, conformational flexibility, or crystallographic packing forces. Use databases like Reaxys or SciFinder to compare spectral libraries .
  • Data Triangulation : Apply error analysis frameworks (e.g., root-mean-square deviations for bond lengths/angles) to quantify mismatches between predicted and observed data .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory kinetic data for this compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer : Conduct controlled competition experiments using varying nucleophiles (e.g., amines vs. thiols) under identical conditions. Employ stopped-flow kinetics or time-resolved spectroscopy to capture transient intermediates. Analyze solvent effects (polar aprotic vs. protic) on reaction pathways .
  • Contradiction Analysis : Apply multivariate regression to isolate variables (temperature, solvent polarity) contributing to data inconsistencies. Reference peer-reviewed studies on analogous epoxide systems to contextualize findings .

Q. How can researchers optimize the use of this compound as a chiral building block in complex natural product synthesis?

  • Methodological Answer : Integrate retrosynthetic analysis to identify strategic bond formations enabled by the epithio group. Test compatibility with protecting groups (e.g., silyl ethers, Boc) under reducing/oxidizing conditions. Use tandem MS or HRMS to track byproducts and optimize yields .
  • Scalability Challenges : Evaluate air/moisture sensitivity and develop inert-atmosphere protocols to prevent racemization during scale-up .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing enantioselectivity trends in this compound derivatives?

  • Methodological Answer : Apply ANOVA or principal component analysis (PCA) to correlate structural modifications (e.g., substituent electronic effects) with enantioselectivity outcomes. Use heatmaps to visualize trends across catalyst libraries .
  • Uncertainty Reporting : Calculate confidence intervals for ee values and disclose instrument precision (e.g., ±0.1° for polarimetry) in supplementary materials .

Q. How should researchers address irreproducible results in catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Audit procedural variables (e.g., catalyst aging, solvent purity) using factorial design experiments. Share raw data (e.g., chromatograms, kinetic plots) in open-access repositories to facilitate peer validation .
  • Error Mitigation : Implement internal controls (e.g., achiral analogs) to distinguish catalyst-specific effects from systemic errors .

Literature and Ethics

Q. What criteria should guide the selection of primary literature for a review on this compound’s applications?

  • Methodological Answer : Prioritize studies with full experimental details, peer-reviewed validation, and mechanistic insights. Exclude non-reproducible or commercially biased reports. Use citation tracking tools (Web of Science, Scopus) to identify seminal works .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for citing prior work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.